N-Trityl Losartan-d4

Vue d'ensemble

Description

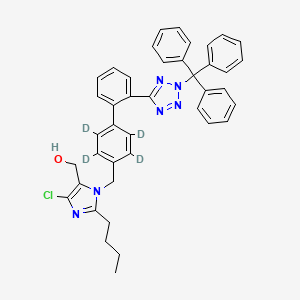

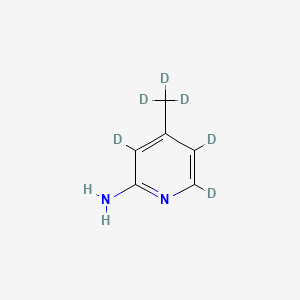

“N-Trityl Losartan-d4” is a biochemical used for proteomics research . It has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 .

Synthesis Analysis

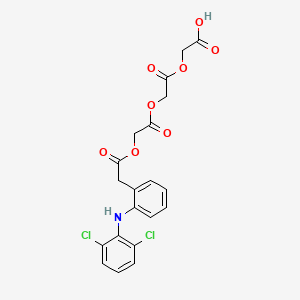

The synthesis of “N-Trityl Losartan-d4” is not explicitly mentioned in the search results. However, a practical and efficient process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .

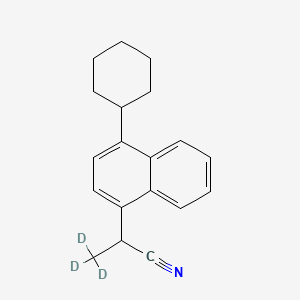

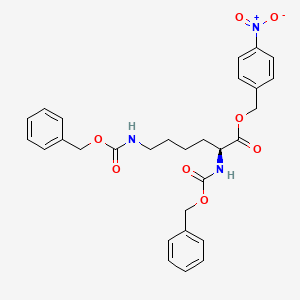

Molecular Structure Analysis

The molecular structure of “N-Trityl Losartan-d4” is complex, with a molecular formula of C41H33D4ClN6O . The structures of the starting bromide and the intermediates in the synthesis were confirmed on the basis of the detailed analysis of the 1H-and 13C-NMR results .

Chemical Reactions Analysis

The specific chemical reactions involving “N-Trityl Losartan-d4” are not detailed in the search results. However, it’s known that losartan and its derivatives are involved in the inhibition of the angiotensin II-induced cardiac remodeling .

Physical And Chemical Properties Analysis

“N-Trityl Losartan-d4” has a molecular weight of 667.2 g/mol . It has a computed XLogP3-AA of 10.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass is 666.2811944 g/mol, and its monoisotopic mass is 666.2811944 g/mol .

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “N-Trityl Losartan-d4” or “Trityllosartan-d4”, but unfortunately, there seems to be limited information available on specific applications for this compound. The available resources mainly discuss the purchase of the compound as a biochemical for proteomics research or as a certified reference material . Additionally, there is some information on trityl radicals in general, which are related to advances in the synthesis of new stable paramagnetic reagents, spin labels, and spin probes .

Safety and Hazards

While specific safety and hazard information for “N-Trityl Losartan-d4” is not available, general safety measures for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

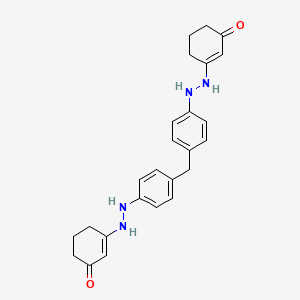

Target of Action

N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .

Mode of Action

N-Trityl Losartan-d4 acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .

Result of Action

The molecular and cellular effects of N-Trityl Losartan-d4’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .

Propriétés

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Losartan-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)